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Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid
growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a
key driver of AML pathogenesis, making epigenetic modifiers a promising therapeutic avenue.
One such target is Lysine-Specific Demethylase 1 (LSD1), a histone demethylase
overexpressed in various cancers, including AML. GSK2879552 is a potent, selective, and
irreversible inhibitor of LSD1. This technical guide provides a comprehensive overview of the
target validation of GSK2879552 in AML, summarizing key preclinical data, experimental
methodologies, and the underlying molecular mechanisms. While preclinical studies
demonstrated promising anti-leukemic activity, clinical trials with GSK2879552 in AML were
ultimately terminated due to an unfavorable risk-benefit profile. This document serves as a
detailed resource for understanding the scientific rationale and investigational journey of
GSK2879552 for the treatment of AML.

Introduction to LSD1 and GSK2879552

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-
dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of
histone H3 (H3K4me1/2), and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2).
By modulating histone methylation, LSD1 plays a critical role in regulating gene expression. In
the context of AML, LSD1 is often overexpressed and contributes to the maintenance of a
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differentiation block in leukemic blasts.[1][2] Inhibition of LSD1 has been shown to promote the
differentiation of AML cells and reduce the proliferation of leukemic stem cells.[3]

GSK2879552 is an orally bioavailable, irreversible inhibitor of LSD1.[1] It has demonstrated
potent anti-proliferative effects in preclinical models of AML by inducing differentiation and cell
cycle arrest.[3][4]

Preclinical Efficacy of GSK2879552 in AML
In Vitro Anti-proliferative Activity

GSK2879552 has shown significant anti-proliferative effects in a broad range of AML cell lines.
The growth inhibitory effects are primarily cytostatic, leading to a slowing of cell division rather
than significant apoptosis.[4]

Cell Line IC50/EC50 (nM) Assay Duration Reference
Average (20 cell lines) 137 + 30 (EC50) 10 days [5]
1.9+ 0.9 (EC50,
MOLM-13 6 days [4]
BrdU)
SKM-1 Not specified Not specified
THP-1 Not specified Not specified
OCI-AML3 Not specified Not specified

Induction of Myeloid Differentiation

A key mechanism of action of GSK2879552 in AML is the induction of myeloid differentiation.
This is evidenced by the upregulation of cell surface markers associated with mature myeloid
cells, such as CD11b and CD86.[6][7]
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Cell Line Marker Effect EC50 (nM) Reference
Increased

SKM-1 CD11b ] 7.1 [8]
Expression
Increased

SKM-1 CD86 ] 13 [8]
Expression
Increased )

THP-1 CD11b & CD86 ) 23 + 4 (protein) [5]
Expression
Increased )

MOLM-13 CD11b & CD86 ] 44 + 4 (protein) [5]
Expression

13 of 16 AML cell _ _

) CD86 >10% increase Not applicable [5]

lines

10 of 16 AML cell ) )

i CD11b >10% increase Not applicable [5]

ines

Synergy with All-Trans Retinoic Acid (ATRA)

The combination of GSK2879552 with all-trans retinoic acid (ATRA) has demonstrated
synergistic effects on cell proliferation, differentiation, and cytotoxicity in AML cell lines across
various subtypes.[6] ATRA is a standard therapy for acute promyelocytic leukemia (APL) that
induces differentiation.[6] The combination with GSK2879552 appears to sensitize non-APL
AML cells to the differentiating effects of ATRA.[9][10]
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Combination Effect

Cell Line . Quantitative Data Reference
(with ATRA)
Decreased IC50,
Enhanced growth
MOLM-13 o Increased max [415]
inhibition o
inhibition
Decreased IC50,
Enhanced growth
OCI-AML3 o Increased max [415]
inhibition o
inhibition
Synergistic increase in  Observed with as little
MOLM-13 [5]
CD11b as 1 nM ATRA
Synergistic increase in  Observed with as little
SIG-M5 [5]
CD11b as 1 nM ATRA
Synergistic increase in  Observed with as little
OCI-AML3 [5]
CD11b as 10 nM ATRA
GDI of -50% with
OCI-AML3 Enhanced cytotoxicity =~ 1000 nM ATRA (Day [4]

5)

5 of 7 AML cell lines

Induced caspase 3/7

activation

>10-fold increase with

[4]
100 nM ATRA

Activity in Primary AML Samples and In Vivo Models

The anti-leukemic activity of GSK2879552 extends beyond cell lines to primary AML patient

samples and in vivo models.
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Model Effect

Quantitative Data Reference

Primary AML blast Inhibition of colony

colony formation growth

>30% inhibition in 12

of 14 patient samples

[4]1(5]

AML xenograft mice Increased

(MV-4-11) differentiation markers

CD86 EC50=1.4
mg/kg; CD11b EC50 [8]
= 2.1 mg/kg (24 hrs)

Mice transplanted with

Prolonged overall
MLL-AF9 transduced

survival
cells

Significant decrease

: [3]
in GFP+ cells

Signaling Pathways and Mechanism of Action

GSK2879552 exerts its effects by inhibiting the demethylase activity of LSD1, leading to
changes in gene expression that favor myeloid differentiation and inhibit leukemic proliferation.
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Mechanism of GSK2879552 in AML

Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability based on the quantification of ATP.
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Cell Plating: Seed AML cells in opaque-walled 96-well plates at a density of 5,000-10,000
cells per well in 100 pL of culture medium.

Compound Treatment: Add GSK2879552 at various concentrations to the wells. Include a
vehicle control (e.g., DMSO).

Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a
humidified incubator with 5% CO2.

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
Assay Procedure:

o Add 100 puL of CellTiter-Glo® Reagent to each well.

o Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using
appropriate software.
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Cell Viability Assay Workflow

Flow Cytometry for Differentiation Markers
(CD11b/CD86)
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This protocol describes the analysis of cell surface marker expression.
e Cell Treatment: Treat AML cells with GSK2879552 and/or ATRA for the indicated time.
o Cell Harvesting and Staining:

o Harvest cells and wash with PBS containing 2% FBS.

o Resuspend cells in staining buffer.

o Add fluorescently conjugated antibodies against CD11b and CD86 (and appropriate
isotype controls).

o Incubate for 30 minutes at 4°C in the dark.
e Washing: Wash cells twice with staining buffer.
o Data Acquisition: Acquire data on a flow cytometer.

» Data Analysis: Analyze the percentage of positive cells and the mean fluorescence intensity
(MFI) using flow cytometry analysis software.

Primary AML Blast Colony Formation Assay

This assay assesses the clonogenic potential of primary AML cells.

o Cell Preparation: Isolate mononuclear cells from primary AML patient bone marrow or
peripheral blood samples.

e Assay Setup:

o Prepare a methylcellulose-based medium supplemented with appropriate cytokines (e.g.,
SCF, IL-3, GM-CSF).

o Add GSK2879552 at various concentrations to the methylcellulose medium.
o Mix the primary AML cells with the drug-containing methylcellulose medium.

o Plating: Plate the cell-methylcellulose mixture into 35mm dishes.
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e [ncubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14
days.

e Colony Counting: Count the number of blast colonies (typically >20 cells) under an inverted
microscope.

» Data Analysis: Normalize colony counts to the vehicle control to determine the percentage of
inhibition.

Mechanisms of Resistance and Clinical Translation
Potential Resistance Mechanisms

While specific mechanisms of acquired resistance to GSK2879552 in AML are not extensively
detailed in the available literature, general mechanisms of resistance to targeted therapies in
AML may apply. These can include:

o Upregulation of alternative survival pathways: Activation of pathways like the mTOR
signaling cascade has been implicated in resistance to LSD1 inhibitors in some contexts.

e Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can reduce
intracellular drug concentrations.

o Clonal evolution: The selection and expansion of pre-existing or newly mutated subclones
that are insensitive to the drug.

Clinical Trial Outcomes

Phase | clinical trials of GSK2879552, both as a monotherapy and in combination with ATRA or
azacitidine, were initiated in patients with relapsed/refractory AML and high-risk
myelodysplastic syndromes (NCT02177812, NCT02929498).[7][11] However, these studies
were terminated during dose escalation.[7][11] The decision was based on an unfavorable risk-
to-benefit ratio, with observed toxicities including hemorrhage and thrombocytopenia.[7] While
target engagement was observed through the induction of differentiation markers in some
patients, no significant clinical responses were reported.[7]

Conclusion
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The preclinical data for GSK2879552 provided a strong rationale for its investigation as a
therapeutic agent in AML. The compound effectively inhibited the proliferation of AML cells,
induced myeloid differentiation, and showed synergistic activity with ATRA. However, the
translation of these promising preclinical findings into clinical benefit was not realized, as
evidenced by the termination of the Phase | trials due to safety concerns and lack of efficacy.
This comprehensive guide highlights the critical steps in the target validation of GSK2879552
and underscores the challenges of translating preclinical epigenetic therapies into successful
clinical outcomes for AML. The insights gained from the investigation of GSK2879552 continue
to inform the development of next-generation epigenetic modulators for the treatment of
hematological malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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